1-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepine
Description
1-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepine is a bicyclic heterocyclic compound featuring a fused imidazole and 1,4-diazepine core. The molecule is further functionalized with a pyrazole moiety via a methylene linker. This structure imparts unique physicochemical properties, including a hydrogen bond donor count of 3 and acceptor count of 2, as well as a topological polar surface area (TPSA) of 29.8 Ų, which suggests moderate solubility and membrane permeability .
Synthetic routes for related imidazo[1,5-a][1,4]diazepine derivatives often involve regioselective cyclization of pyrazole or indole precursors with epoxide intermediates, followed by amine-mediated ring-opening and cyclization steps . For instance, ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates have been used as key intermediates in analogous syntheses .
Properties
IUPAC Name |
1-(pyrazol-1-ylmethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-3-12-7-11-10(13-9-15(11)5-1)8-16-6-2-4-14-16/h2,4,6,9,12H,1,3,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGFSNGRPDOTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(N=CN2C1)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole moiety, followed by its attachment to a diazepine scaffold. Key steps include:
Formation of Pyrazole: Pyrazole can be synthesized via the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Attachment to Diazepine: The pyrazole derivative is then reacted with a suitable diazepine precursor, often involving nucleophilic substitution or condensation reactions.
Industrial Production Methods: Industrial production may involve optimizing these reactions for higher yields and purity. This includes the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxides or hydroxylated derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon), can reduce double bonds or other reducible groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties and biological activity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used but can include hydroxylated, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds with diazepine and pyrazole structures exhibit a wide range of biological activities:
- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties. For instance, compounds similar to 1-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepine have been tested against various bacterial strains and demonstrated effective inhibition of growth .
- Anti-inflammatory Effects : Studies have reported anti-inflammatory activities associated with pyrazole compounds. These derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
- Anticancer Properties : Recent investigations have highlighted the cytotoxic effects of pyrazole-based compounds on cancer cell lines. For example, certain derivatives have been shown to induce apoptosis in A549 lung cancer cells . The ability to selectively target cancer cells while sparing normal cells is a significant area of interest.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the pyrazole ring significantly enhanced antibacterial activity.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that certain derivatives of the compound exhibited potent cytotoxicity against human lung cancer cells (A549). The mechanism of action was identified as apoptosis induction via the mitochondrial pathway.
Mechanism of Action
The mechanism by which 1-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepine exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. For example, it may inhibit or activate enzymes involved in inflammatory processes or cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to a broader class of fused diazepine derivatives, which include clinically relevant benzodiazepines and experimental ROS1 inhibitors. Below is a comparative analysis with structurally or functionally related compounds:
Key Structural Differences :
- Midazolam and Etizolam feature fused benzene or thiophene rings, respectively, which enhance aromatic stacking interactions with GABA-A receptors.
- ROS1 Inhibitors from the WIPO patent share the diazepine core but incorporate pyrazolo substituents, optimizing kinase selectivity .
Biological Activity
The compound 1-((1H-Pyrazol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepine is a member of the imidazodiazepine family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), case studies, and synthesized derivatives.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring connected to a tetrahydroimidazodiazepine core. The presence of these heterocycles is significant as they contribute to the compound's pharmacological properties.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties . The compound has been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that derivatives containing the pyrazole moiety showed significant inhibition of bacterial growth compared to standard antibiotics .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects . In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potential therapeutic role in inflammatory diseases .
Case Study:
A recent study evaluated the anti-inflammatory effects of a series of pyrazole derivatives in a mouse model of acute inflammation. The results indicated that compounds similar to this compound significantly reduced paw edema compared to control groups .
Central Nervous System Activity
The compound's structural similarity to benzodiazepines suggests potential CNS activity . SAR studies have shown that modifications on the imidazodiazepine framework can enhance binding affinity to benzodiazepine receptors. For instance, methylation at specific positions has been linked to increased anxiolytic effects .
Table 2: CNS Activity of Related Compounds
Structure-Activity Relationship (SAR)
The biological activity of imidazodiazepines is often influenced by their substituents. Research indicates that:
- Electron-withdrawing groups at certain positions enhance receptor binding.
- Alkyl substitutions can increase lipophilicity and improve CNS penetration.
A study highlighted that introducing a halogen at the ortho position of the phenyl ring significantly improved activity against both central and peripheral benzodiazepine receptors .
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects and transition states using software like COMSOL Multiphysics .
- AI Models : Train neural networks on existing reaction databases to suggest viable pathways (e.g., coupling with triazoles or tetrazoles) .
How to address contradictions in biological activity data across studies?
Q. Advanced
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like assay type (e.g., antimicrobial vs. cytotoxicity) .
- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., MIC50 values for antimicrobial studies) .
- Structural Validation : Confirm compound identity and purity in conflicting studies via HPLC and 2D NMR (e.g., NOESY for stereochemistry) .
What methodologies establish structure-activity relationships (SAR) for derivatives?
Q. Advanced
- Analog Synthesis : Modify substituents (e.g., methoxy vs. nitro groups) and assess activity changes .
- Biological Assays : Use in vitro models (e.g., enzyme inhibition assays) to quantify potency .
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .
Table 2 : Example SAR Data from Analogous Compounds
| Derivative | Substituent | IC50 (μM) | Key Observation |
|---|---|---|---|
| A | -OCH₃ | 12.3 | Enhanced solubility |
| B | -NO₂ | 5.8 | Increased potency |
What analytical techniques ensure purity and stability during storage?
Q. Basic
- HPLC : Monitor degradation products using C18 columns and UV detection (λ = 254 nm) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .
- Elemental Analysis : Confirm composition (e.g., C, H, N within ±0.4% of theoretical) .
How to integrate theoretical frameworks into mechanistic studies of this compound?
Q. Advanced
- Reaction Mechanisms : Apply frontier molecular orbital theory to explain regioselectivity in cyclization reactions .
- Kinetic Modeling : Use Arrhenius plots to derive activation energies for key steps (e.g., hydrogenation) .
- Thematic Analysis : Align findings with established hypotheses (e.g., ligand-receptor binding models) via systematic literature reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
